N'-[(Z)-furan-2-ylmethylidene]-2-(1H-indol-3-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(FURAN-2-YL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and 2-(1H-indol-3-yl)acetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which N’-[(Z)-(FURAN-2-YL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE exerts its effects involves its interaction with biological macromolecules:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with both furan and indole moieties, known for its anticancer properties.
N’-(furan-2-ylmethylidene)-1,3-benzothiazole-2-carbohydrazone: Similar in structure but with a benzothiazole ring instead of an indole ring, used in antimicrobial research.
Uniqueness
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE stands out due to its unique combination of furan and indole rings, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with DNA makes it a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C15H13N3O2 |
---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
N-[(Z)-furan-2-ylmethylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(18-17-10-12-4-3-7-20-12)8-11-9-16-14-6-2-1-5-13(11)14/h1-7,9-10,16H,8H2,(H,18,19)/b17-10- |
InChI-Schlüssel |
BBIWZAAVCYWFOX-YVLHZVERSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C\C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.